2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinone core with a benzyl(methyl)amino group and a methoxyphenyl substituent, making it a versatile molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method includes the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process usually includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Uniqueness
What sets 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one apart is its unique combination of substituents, which confer specific pharmacological properties and make it a valuable compound for various applications .
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C20H21N3O2/c1-22(14-16-6-4-3-5-7-16)15-23-20(24)13-12-19(21-23)17-8-10-18(25-2)11-9-17/h3-13H,14-15H2,1-2H3 |
InChI Key |
QOHQDHFUONSFAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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